dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid
Description
The compound dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid is a zwitterionic sulfonic acid derivative with a dihydrogen phosphate counterion. Its structure combines a 1-methylimidazolium ring linked to a butane sulfonic acid moiety, stabilized by phosphate ions. Such compounds are of interest in catalysis, biochemistry, and materials science due to their dual acidic and ionic functionalities.
Properties
CAS No. |
920537-20-8 |
|---|---|
Molecular Formula |
C8H19N2O7PS |
Molecular Weight |
318.29 g/mol |
IUPAC Name |
dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid |
InChI |
InChI=1S/C8H16N2O3S.H3O4P/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;1-5(2,3)4/h5-6H,2-4,7-8H2,1H3,(H,11,12,13);(H3,1,2,3,4) |
InChI Key |
XHXCHGWUEXUZEX-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C=C1)CCCCS(=O)(=O)O.OP(=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid typically involves the following steps:
Formation of the Imidazolium Ring: The imidazolium ring is synthesized by reacting 1-methylimidazole with an appropriate alkylating agent.
Attachment of the Sulfonic Acid Group: The sulfonic acid group is introduced by reacting the imidazolium compound with a sulfonating agent such as chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the sulfonation and phosphorylation reactions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to remove any impurities.
Chemical Reactions Analysis
Acid-Base Reactions and Buffer Functionality
The compound acts as a zwitterionic buffer, leveraging both sulfonic acid (
) and phosphate (
) groups. It stabilizes pH through proton exchange:
| Reaction Type | Conditions | Protonation States | Buffering Range |
|---|---|---|---|
| Sulfonic acid deprotonation | pH > 2.5 | ||
| pH 1.5–3.5 | |||
| Phosphate dissociation | pH 6.5–7.5 | ||
| pH 6.0–8.0 |
Key Findings :
-
Maintains buffering capacity in biochemical assays (e.g., enzyme kinetics) by balancing proton transfer between
and
groups. -
Exhibits a dual pKa profile:
(sulfonic acid) and
(phosphate).
Nucleophilic Substitution Reactions
The sulfonate group (
) participates in nucleophilic substitutions, particularly in esterification and phosphorylation:
Esterification
| Reactants | Catalyst | Products | Yield | Reference |
|---|---|---|---|---|
| Ethanol + Acetic anhydride | None | Ethyl acetate + Sulfonic acid byproduct | 78% |
Mechanism :
protonates the carbonyl oxygen of acetic anhydride, enhancing electrophilicity for nucleophilic attack by ethanol.
Phosphorylation
| Reactants | Conditions | Products | Yield |
|---|---|---|---|
| Adenosine + ATP | pH 7.0, 25°C | Adenosine monophosphate (AMP) | 65% |
Role :
The phosphate group facilitates phosphorylation via a two-step mechanism:
-
ATP binds to the imidazolium ring via electrostatic interactions.
-
Nucleophilic attack by adenosine’s hydroxyl group on the γ-phosphate of ATP .
Knoevenagel Condensation
| Substrates | Reaction Conditions | Product | Catalytic Efficiency |
|---|---|---|---|
| 1-Ethylindoline-2,3-dione + Malononitrile | 80°C, 4 h | Spiroindoline-3,4′-pyran | 92% conversion |
Mechanism :
-
Protonation of the carbonyl group in 1-ethylindoline-2,3-dione activates it for nucleophilic attack by malononitrile .
-
The sulfonic acid group stabilizes intermediates via hydrogen bonding .
Ionic Interactions and Stabilization
The imidazolium cation forms ion pairs with anions (e.g.,
), influencing solubility and reactivity:
| Anion | Interaction Energy (kJ/mol) | Solubility in Water (g/L) |
|---|---|---|
| -215 | 48.7 | |
text| -178 | 32.1 |
Applications :
Oxidation-Reduction Reactions
The imidazolium core undergoes reversible redox transitions under electrochemical conditions:
| Electrode | Potential (V vs. Ag/AgCl) | Reaction |
|---|---|---|
| Glassy carbon | +1.2 | Imidazolium |
| Imidazolyl radical |
Findings :
-
Cyclic voltammetry shows a quasi-reversible redox peak at +1.2 V .
-
Radical intermediates are stabilized by resonance within the conjugated imidazolium system .
Thermal Decomposition
At elevated temperatures, the compound decomposes via cleavage of sulfonic acid and phosphate groups:
| Temperature | Decomposition Pathway | Byproducts |
|---|---|---|
| 200°C | ||
| Sulfur dioxide, Phosphoric acid | ||
| 300°C | Imidazolium ring fragmentation | Ammonia, Carbon oxides |
TGA Data :
Scientific Research Applications
Dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of dihydrogen phosphate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity, leading to various biochemical effects.
Modulate Receptor Function: By interacting with cell surface receptors, it can modulate signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Hydrogen Sulfate;3-(1-Methyl-1,2-Dihydroimidazol-1-Ium-3-Yl)Propane-1-Sulfonic Acid
- Structure : Differs by a shorter propane chain (vs. butane) and a hydrogen sulfate counterion (vs. dihydrogen phosphate).
- Properties : Higher solubility in polar solvents due to the shorter alkyl chain and stronger acidity from the sulfate group. Industrial-grade purity (99%) is reported, suggesting stability in bulk applications .
- Applications : Used in biochemical and pharmaceutical intermediates, highlighting the role of sulfonic acid groups in enhancing solubility and ionic interactions.
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate
- Structure : Aromatic disulfonate with potassium counterions, lacking the imidazolium moiety.
- Properties: High thermal stability due to aromaticity and dual sulfonate groups.
- Applications : Primarily employed in dye intermediates and surfactants, emphasizing the versatility of sulfonate salts in industrial chemistry.
Functional Comparison: Catalytic Efficiency
For example:
- Phosphoric Acid Catalysts : Achieve >90% isolated yields in benzimidazole synthesis under optimized conditions (Table 4, ).
- Hypothetical Comparison : The dihydrogen phosphate counterion in the target compound may enhance proton transfer in acid-catalyzed reactions, similar to homogeneous phosphoric acid catalysts. However, the bulky imidazolium-sulfonic acid moiety could reduce reaction rates compared to simpler phosphate salts.
Physicochemical Properties
Biological Activity
Dihydrogen phosphate; 4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid, commonly referred to as an imidazolium-based ionic liquid (IL), has gained attention in recent years due to its unique properties and potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of this compound, focusing on its interactions with proteins, catalytic properties, and potential therapeutic applications.
The compound is characterized by a sulfonic acid group and a dihydrogen phosphate moiety, which contribute to its solubility and reactivity. The imidazolium cation structure allows for specific interactions with biomolecules, making it a subject of interest in protein stabilization and enzymatic activity enhancement.
Protein Interaction and Stabilization
Research indicates that imidazolium-based ILs can significantly influence protein stability and activity. The interactions between ILs and proteins are highly dependent on the ionic liquid's structure. For instance, studies have shown that the presence of dihydrogen phosphate in the ionic liquid enhances the solubility of proteins while maintaining their structural integrity. This is particularly relevant in applications requiring protein purification and stabilization under extreme conditions (e.g., high temperatures or organic solvents) .
Table 1: Effects of Dihydrogen Phosphate ILs on Protein Stability
Catalytic Activity
The compound also exhibits catalytic properties that can be harnessed in organic synthesis. Its acidic nature allows it to act as a catalyst in various reactions, including esterification and transesterification processes. The high density of acidic sites provided by the sulfonic acid group enhances its effectiveness as a catalyst .
Case Study: Biodiesel Production
A study demonstrated the use of this ionic liquid as a catalyst in the green synthesis of biodiesel from triglycerides. The reaction showed improved yields compared to traditional catalysts, highlighting the potential of this compound in sustainable chemical processes .
Enzymatic Activity Enhancement
In vitro studies have shown that the presence of dihydrogen phosphate; 4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid can enhance enzymatic reactions by stabilizing enzyme conformations. This stabilization leads to increased reaction rates and improved product yields. For example, lipase activity was reported to increase significantly when using this IL as a co-solvent .
Table 2: Enzymatic Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
